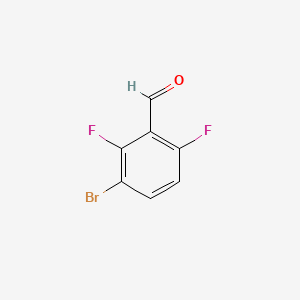

3-Bromo-2,6-difluorobenzaldehyde

Description

The Role of Benzaldehyde (B42025) Derivatives in Chemical Transformations

Benzaldehyde and its derivatives are fundamental precursors in a vast array of chemical transformations. The aldehyde functional group is highly versatile, participating in reactions such as nucleophilic additions, condensations, and oxidations. jeeadv.ac.in This reactivity allows for the construction of diverse molecular frameworks, making benzaldehydes indispensable in the synthesis of a wide range of organic compounds. Furthermore, the aromatic ring of benzaldehyde can be functionalized through electrophilic substitution reactions, adding another layer of synthetic utility. jeeadv.ac.in

Significance of Halogenation in Modifying Aromatic Reactivity

The process of halogenation, the introduction of one or more halogen atoms onto a molecule, dramatically alters the electronic and steric properties of aromatic rings. numberanalytics.com Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect, which can decrease the ring's reactivity towards electrophilic substitution. numberanalytics.com Conversely, this electronic perturbation can activate the ring for nucleophilic aromatic substitution, a reaction that is often challenging with non-halogenated aromatics. stackexchange.com

The presence of halogens also introduces specific sites for cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. These powerful carbon-carbon and carbon-heteroatom bond-forming methodologies are central to modern synthetic chemistry and rely heavily on the unique reactivity of carbon-halogen bonds.

Overview of 3-Bromo-2,6-difluorobenzaldehyde as a Strategic Building Block

This compound is a trifunctionalized aromatic compound that has gained prominence as a strategic building block in organic synthesis. fluorochem.co.uk Its structure, featuring an aldehyde group and three halogen atoms, provides multiple reaction sites that can be addressed selectively.

This compound belongs to the class of fluorinated and brominated aromatics, which are highly valued for their unique properties. numberanalytics.com The fluorine atoms significantly influence the molecule's reactivity and can enhance properties like metabolic stability and lipophilicity in the final products, which is particularly desirable in medicinal chemistry. numberanalytics.com The bromine atom, on the other hand, serves as a versatile handle for a wide range of cross-coupling reactions.

The combination of both fluorine and bromine on the same aromatic scaffold offers a rich platform for sequential and orthogonal chemical modifications. The differential reactivity of the C-Br and C-F bonds allows chemists to orchestrate a series of transformations with a high degree of control.

While the widespread use of many complex building blocks is a more recent development, the fundamental reactions that make this compound a valuable synthon have been established over several decades. The evolution of organometallic cross-coupling reactions, in particular, has unlocked the synthetic potential of polyhalogenated aromatics. Initially, the synthesis and reactions of such compounds were of academic interest. However, with the increasing demand for complex, highly functionalized molecules in various industrial sectors, the utility of strategic building blocks like this compound has been increasingly recognized and applied in the synthesis of elaborate molecular structures.

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in synthesis.

| Property | Value |

| Molecular Formula | C7H3BrF2O sigmaaldrich.com |

| Molecular Weight | 221.00 g/mol sigmaaldrich.com |

| Appearance | White crystals or powder thermofisher.com |

| Melting Point | 52.0-58.0 °C thermofisher.com |

| Boiling Point | Not available |

| Solubility | Soluble in common organic solvents like THF, dichloromethane (B109758) chemicalbook.com |

| CAS Number | 398456-82-1 chemicalbook.com |

Synthesis and Manufacturing Processes

The primary synthetic route to this compound involves the ortho-lithiation of a substituted benzene (B151609) derivative followed by formylation. A common procedure starts with 1-bromo-2,4-difluorobenzene (B57218). chemicalbook.com This starting material is treated with a strong base, such as lithium diisopropylamide (LDA), at low temperatures to deprotonate the position between the two fluorine atoms. chemicalbook.com The resulting organolithium species is then quenched with an electrophilic formylating agent like dimethylformamide (DMF) to introduce the aldehyde group. chemicalbook.com Purification is typically achieved through column chromatography. chemicalbook.com

Spectroscopic Profile

The structure of this compound can be confirmed by various spectroscopic methods.

| Spectroscopic Data |

| ¹H NMR (CDCl₃, 300 MHz) : δ 11.5-11.0 (s, 1H), 7.4-7.2 (dd, 2H) chemicalbook.com |

| IR Spectroscopy : Characteristic peaks for the carbonyl (C=O) stretching of the aldehyde and C-F and C-Br bond vibrations are expected. |

| Mass Spectrometry : The mass spectrum would show a molecular ion peak (M+) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br). prepchem.com |

Chemical Reactivity and Transformation

The reactivity of this compound is dictated by its three functional groups: the aldehyde, the bromo substituent, and the fluoro substituents.

Aldehyde Group : This group can undergo standard aldehyde reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and various olefination and condensation reactions. jeeadv.ac.in

Bromo Group : The carbon-bromine bond is a key site for metal-catalyzed cross-coupling reactions. It readily participates in Suzuki-Miyaura (with boronic acids), Sonogashira (with terminal alkynes), Heck (with alkenes), and Buchwald-Hartwig amination reactions, allowing for the introduction of a wide variety of substituents.

Fluoro Groups : The fluorine atoms are generally less reactive as leaving groups in cross-coupling reactions compared to bromine. However, their strong electron-withdrawing nature activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). stackexchange.com This allows for the displacement of the fluorine atoms by certain nucleophiles under specific conditions. This differential reactivity between the bromo and fluoro groups enables selective and sequential functionalization of the aromatic ring. stackexchange.com

Applications in Organic Synthesis

The unique structural features and reactivity profile of this compound make it a valuable intermediate in the synthesis of a range of target molecules.

Precursor for Active Pharmaceutical Ingredients (APIs)

The incorporation of fluorine atoms into drug molecules can significantly enhance their pharmacological properties, including metabolic stability, bioavailability, and binding affinity. numberanalytics.com this compound serves as a key starting material for the synthesis of complex pharmaceutical compounds where the difluorinated phenyl motif is a crucial structural element. The ability to further elaborate the molecule via the bromo and aldehyde functionalities provides a versatile platform for generating diverse libraries of potential drug candidates.

Intermediate in Agrochemical Synthesis

Similar to pharmaceuticals, the introduction of fluorine can improve the efficacy and environmental profile of agrochemicals. numberanalytics.com This building block can be utilized in the synthesis of novel herbicides, fungicides, and insecticides. The trifunctional nature of the molecule allows for the construction of complex structures with tailored biological activity.

Role in Materials Science

Fluorinated aromatic compounds are of great interest in materials science due to their unique electronic and physical properties. numberanalytics.com They are used in the creation of advanced materials such as liquid crystals, polymers with high thermal stability and chemical resistance, and organic light-emitting diodes (OLEDs). numberanalytics.comacs.org this compound can serve as a monomer or a precursor to monomers for the synthesis of these specialized materials.

Properties

IUPAC Name |

3-bromo-2,6-difluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF2O/c8-5-1-2-6(9)4(3-11)7(5)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXBHKEYDKAWFLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)C=O)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60622808 | |

| Record name | 3-Bromo-2,6-difluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

398456-82-1 | |

| Record name | 3-Bromo-2,6-difluorobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=398456-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2,6-difluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-2,6-difluorobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Bromo 2,6 Difluorobenzaldehyde

Precursor Identification and Retrosynthetic Analysis

The primary strategy for synthesizing 3-Bromo-2,6-difluorobenzaldehyde involves the formylation of a suitable bromodifluorobenzene precursor. A logical retrosynthetic analysis disconnects the aldehyde group, identifying an aryl organometallic species as the key intermediate and a formylating agent as the synthetic equivalent for the aldehyde.

This leads to the identification of 1-bromo-2,4-difluorobenzene (B57218) as a viable starting material. The retrosynthetic approach is outlined below:

Disconnection of the C-CHO bond: The aldehyde group is the most straightforward functionality to introduce. This disconnection points to a 3-bromo-2,6-difluorophenyl anion equivalent.

Formation of the Aryl Anion: This anion can be generated from a neutral precursor, 1-bromo-2,4-difluorobenzene, through a process of directed ortho-metalation (DoM). In this precursor, the position ortho to the bromine atom and flanked by two fluorine atoms is the most acidic proton, making it susceptible to deprotonation by a strong base.

This retrosynthetic pathway establishes a clear and regioselective route to the target molecule, contingent on the successful metalation and subsequent formylation of the chosen precursor.

Direct Bromination and Fluorination Strategies

Direct electrophilic bromination of 2,6-difluorobenzaldehyde (B1295200) would seem to be a plausible route. However, the fluorine atoms are deactivating and ortho-, para-directing, while the aldehyde group is a meta-director. This complex interplay of directing effects makes the regioselective introduction of a bromine atom at the C3 position challenging. The literature reviewed does not provide a reliable method for the direct bromination of 2,6-difluorobenzaldehyde to yield the desired 3-bromo isomer in high purity.

Similarly, direct nucleophilic or electrophilic fluorination of a 3-bromobenzaldehyde (B42254) derivative to introduce two fluorine atoms at the C2 and C6 positions is not a commonly reported or straightforward synthetic strategy. Such reactions often lack the necessary regiocontrol and can be complicated by the reactivity of the aldehyde functional group.

Multi-step Synthetic Routes

Given the challenges of direct functionalization, multi-step synthetic routes are the most reliable methods for the preparation of this compound.

Preparation from Related Halogenated Aromatic Compounds

The most extensively documented method for the synthesis of this compound is a multi-step process commencing with 1-bromo-2,4-difluorobenzene. chemicalbook.com This method leverages the principles of directed ortho-metalation. The key steps are:

Deprotonation/Lithiation: 1-bromo-2,4-difluorobenzene is treated with a strong, non-nucleophilic base, typically lithium diisopropylamide (LDA), to selectively remove the proton at the C3 position. chemicalbook.compsu.edu This is the most acidic proton due to the inductive effects of the adjacent fluorine atoms and the bromine atom.

Formylation: The resulting aryllithium intermediate is then quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF). chemicalbook.com

Workup and Purification: The reaction is quenched, and the product is isolated and purified, typically by column chromatography. chemicalbook.com

A summary of this synthetic route is presented in the table below.

| Step | Reactants | Reagents | Product |

| 1 | 1-Bromo-2,4-difluorobenzene | Lithium diisopropylamide (LDA), Tetrahydrofuran (B95107) (THF) | 3-Bromo-2,6-difluorophenyllithium |

| 2 | 3-Bromo-2,6-difluorophenyllithium | N,N-Dimethylformamide (DMF) | This compound |

Specific Reaction Conditions and Catalysis

The success of the multi-step synthesis is highly dependent on the precise control of reaction conditions.

The lithiation step is highly sensitive to temperature. To avoid side reactions and decomposition of the aryllithium intermediate, the reaction is typically carried out at very low temperatures.

Temperature: The reaction is conducted at -78 °C. chemicalbook.com This low temperature is crucial for maintaining the stability of the organolithium species and preventing unwanted side reactions.

Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice for this reaction. chemicalbook.com THF is a polar aprotic solvent that can effectively solvate the lithium cation and the organolithium intermediate, facilitating the reaction while remaining relatively unreactive under the reaction conditions.

There is limited information available in the reviewed literature regarding systematic studies on the optimization of temperature and solvent for this specific transformation. However, the reported conditions are standard for directed ortho-metalation reactions.

The key bond-forming step in this synthesis, the deprotonation of 1-bromo-2,4-difluorobenzene, does not employ a catalyst in the traditional sense. Instead, it utilizes a stoichiometric amount of a strong base.

Base: Lithium diisopropylamide (LDA) is used in a stoichiometric amount relative to the starting material. chemicalbook.com LDA is a bulky, non-nucleophilic base, which is ideal for deprotonation without competing nucleophilic attack on the aromatic ring.

As this is a base-mediated stoichiometric reaction, the concepts of catalyst selection and loading are not applicable in this context. The reviewed literature does not describe a catalytic method for the synthesis of this compound.

Yield Optimization and Purity Assessment in Synthesis

The successful synthesis of this compound is critically dependent on optimizing reaction yields and ensuring the high purity of the final product. The primary synthetic route involves the ortho-lithiation of 1-bromo-2,4-difluorobenzene followed by formylation.

The ortho-lithiation of substituted aromatic compounds is a powerful tool for regioselective functionalization. semanticscholar.org In the case of 1-bromo-2,4-difluorobenzene, the fluorine atom is a moderate directing group, facilitating the removal of a proton at the ortho position by a strong base like lithium diisopropylamide (LDA). semanticscholar.org The subsequent reaction with an electrophile, in this case, a formylating agent such as N,N-dimethylformamide (DMF), introduces the aldehyde group to yield this compound.

Yield Optimization

Optimizing the yield of this reaction involves careful control over several parameters. Key factors that influence the outcome of organolithium-mediated reactions include the choice of solvent, reaction temperature, the nature of the base, and the order of addition of reagents.

For instance, the use of a non-polar solvent can enhance the reactivity of the organolithium reagent, while polar, coordinating solvents like tetrahydrofuran (THF) are often necessary to solubilize the reagents and facilitate the reaction. semanticscholar.org Temperature is another critical factor; ortho-lithiation reactions are typically conducted at very low temperatures (e.g., -78 °C) to control the exothermicity and prevent side reactions. orgsyn.org

The following interactive table illustrates how variations in reaction conditions can theoretically impact the yield of this compound, based on established principles of ortho-lithiation reactions.

| Parameter | Variation | Expected Impact on Yield | Rationale |

| Base | n-BuLi vs. LDA | LDA may offer higher selectivity | LDA is a bulkier, less nucleophilic base, which can favor deprotonation over nucleophilic attack on the aromatic ring. |

| Temperature | -78°C vs. -40°C | Lower temperature generally improves yield | Minimizes side reactions such as decomposition of the organolithium intermediate and unwanted side-products. |

| Solvent | THF vs. Diethyl Ether | THF is often preferred | THF's higher coordinating ability can stabilize the organolithium species and improve reaction rates and selectivity. |

| Formylating Agent | DMF vs. Ethyl Formate | DMF is a standard and effective reagent | Provides a reliable source of the formyl group with predictable reactivity. |

Purity Assessment

Ensuring the purity of this compound is crucial for its use in subsequent synthetic steps. The primary impurity of concern is the isomeric 4-bromo-2,6-difluorobenzaldehyde, which can arise from non-selective lithiation. A highly sensitive and rapid analytical method for the separation and quantification of bromofluorobenzaldehyde isomers is low thermal mass gas chromatography (LTM-GC). rsc.org

This technique offers ultrafast temperature programming and rapid cooling, leading to very short run times. rsc.org A validated LTM-GC method can effectively separate up to ten isomers of bromofluorobenzaldehyde, with detection and quantitation limits as low as 0.4 ppm and 1.2 ppm, respectively. rsc.org The accuracy of such methods can be very high, with recovery rates typically between 93.7% and 107.7%. rsc.org

The table below outlines a typical set of parameters for an LTM-GC method for the analysis of bromofluorobenzaldehyde isomers.

| Parameter | Specification | Purpose |

| Column | DB-624 | Provides good separation of halogenated compounds. rsc.org |

| Injection Mode | Split | Allows for the analysis of concentrated samples without overloading the column. |

| Injector Temperature | 250°C | Ensures complete vaporization of the sample. |

| Oven Program | Ultrafast temperature programming | Enables rapid separation of isomers with high resolution. rsc.org |

| Detector | Flame Ionization Detector (FID) | Offers high sensitivity for organic compounds. |

Beyond chromatographic techniques, other methods for purification include distillation and extraction. google.com For aldehydes, a classic purification technique involves the formation of a solid bisulfite adduct, which can be separated by filtration and then decomposed to regenerate the pure aldehyde.

Scale-Up Considerations for Industrial and Large-Scale Research Applications

Transitioning the synthesis of this compound from the laboratory to an industrial or large-scale research setting presents several challenges, primarily related to the use of organolithium reagents.

Challenges in Scaling Up Ortho-lithiation Reactions:

Exothermicity: Organolithium reactions are often highly exothermic. Managing the heat generated on a large scale is critical to prevent runaway reactions and ensure safety. Traditional batch reactors may have insufficient heat transfer capabilities for large volumes.

Cryogenic Temperatures: The need for very low temperatures (-78 °C) for many ortho-lithiation reactions is energy-intensive and requires specialized and costly equipment for large-scale production. orgsyn.org

Handling of Reagents: Organolithium reagents are pyrophoric and moisture-sensitive, requiring stringent handling procedures and an inert atmosphere, which can be more complex to maintain on a large scale.

Strategies for Successful Scale-Up:

To address these challenges, several strategies can be employed:

Continuous Flow Chemistry: One of the most promising approaches for scaling up exothermic and hazardous reactions is the use of continuous flow reactors. These systems offer superior heat and mass transfer due to their high surface-area-to-volume ratio. This allows for better temperature control, even for highly exothermic reactions, potentially enabling them to be run at higher temperatures than in batch processes, which can increase reaction rates. The small reaction volume at any given time also significantly enhances safety.

Process Analytical Technology (PAT): Implementing real-time monitoring of critical process parameters (e.g., temperature, concentration) can provide better control over the reaction and ensure consistent product quality.

Alternative Reagents and Solvents: Research into less hazardous or more easily handled organometallic reagents and alternative, less flammable solvents can also contribute to a safer and more economical large-scale process.

The table below summarizes the key considerations and potential solutions for scaling up the synthesis of this compound.

| Challenge | Potential Solution | Benefit |

| Heat Management | Continuous Flow Reactor | Superior heat transfer, improved safety. |

| Cryogenic Conditions | Optimization of reaction conditions in a flow system | Potential to run at higher temperatures, reducing energy costs. |

| Reagent Handling | Automated dosing systems in a closed environment | Minimizes operator exposure and risk of contamination. |

| Product Purification | In-line extraction and purification modules | Reduces manual handling and improves process efficiency. |

Chemical Reactivity and Derivatization of 3 Bromo 2,6 Difluorobenzaldehyde

Reactions Involving the Aldehyde Moiety

The aldehyde group is a primary site for a variety of chemical transformations, including nucleophilic additions, oxidation-reduction reactions, and condensations. The presence of two ortho-fluorine atoms enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Nucleophilic Additions to the Carbonyl Group

The carbonyl carbon of 3-Bromo-2,6-difluorobenzaldehyde is electrophilic and readily undergoes addition reactions with a range of nucleophiles. A prominent example is the addition of hydride reagents, which leads to the formation of the corresponding primary alcohol.

| Nucleophile | Reagent Example | Product |

| Hydride (H⁻) | Sodium borohydride (B1222165) (NaBH₄) | (3-Bromo-2,6-difluorophenyl)methanol bldpharm.comechemi.com |

| Organometallics (e.g., Grignard) | Alkyl/Aryl-MgBr | Secondary alcohol |

| Cyanide (CN⁻) | Sodium cyanide (NaCN) | Cyanohydrin |

This table is illustrative and based on general principles of aldehyde reactivity.

The reaction with sodium borohydride, a mild reducing agent, selectively reduces the aldehyde to an alcohol without affecting the bromo and fluoro substituents on the aromatic ring. This transformation is a common step in the synthesis of more complex molecules where the alcohol functionality is required for subsequent reactions.

Oxidation and Reduction Pathways

The aldehyde functional group can be both oxidized to a carboxylic acid and reduced to a primary alcohol.

Reduction: As mentioned previously, the reduction of this compound to (3-Bromo-2,6-difluorophenyl)methanol is a standard transformation. This can be achieved using various reducing agents, with sodium borohydride being a common choice due to its selectivity.

Oxidation: The aldehyde can be readily oxidized to form 3-Bromo-2,6-difluorobenzoic acid. This conversion can be accomplished using a variety of oxidizing agents.

| Reaction Type | Reagent Example | Product |

| Reduction | Sodium borohydride (NaBH₄) | (3-Bromo-2,6-difluorophenyl)methanol bldpharm.comechemi.com |

| Oxidation | Potassium permanganate (B83412) (KMnO₄) | 3-Bromo-2,6-difluorobenzoic acid |

This table is illustrative and based on general principles of aldehyde reactivity.

Condensation Reactions

Condensation reactions involving the aldehyde group are crucial for the formation of new carbon-carbon and carbon-nitrogen bonds.

This compound reacts with primary amines, such as aniline (B41778) and its derivatives, to form imines, also known as Schiff bases. This reaction typically proceeds under mildly acidic conditions, which catalyze the dehydration of the intermediate hemiaminal. The electron-withdrawing fluorine atoms on the benzaldehyde (B42025) ring can enhance the rate of the initial nucleophilic attack by the amine.

The general reaction involves the nucleophilic addition of the aniline derivative to the carbonyl carbon, followed by the elimination of a water molecule to yield the corresponding N-aryl imine. researchgate.net

| Aniline Derivative | Product (General Structure) |

| Aniline | N-(3-Bromo-2,6-difluorobenzylidene)aniline |

| 4-Methoxyaniline | N-(3-Bromo-2,6-difluorobenzylidene)-4-methoxyaniline |

| 4-Nitroaniline | N-(3-Bromo-2,6-difluorobenzylidene)-4-nitroaniline |

This table presents expected products from the condensation reaction.

Reactions at the Aromatic Ring

The carbon-bromine bond on the aromatic ring is a key site for derivatization, particularly through palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, significantly expanding the molecular complexity that can be achieved from this starting material.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are highly effective in mediating the coupling of aryl halides with a variety of partners. The bromine atom of this compound serves as an excellent leaving group in these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. researchgate.netnih.gov This method is widely used for the formation of biaryl structures.

| Boronic Acid | Catalyst/Base System (Typical) | Product (General Structure) |

| Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 2',6'-Difluoro-[1,1'-biphenyl]-3-carbaldehyde |

| 4-Methylphenylboronic acid | Pd(OAc)₂ / K₃PO₄ | 2',6'-Difluoro-4-methyl-[1,1'-biphenyl]-3-carbaldehyde |

| Thiophene-2-boronic acid | PdCl₂(dppf) / Cs₂CO₃ | 2,6-Difluoro-3-(thiophen-2-yl)benzaldehyde |

This table illustrates potential products of the Suzuki-Miyaura coupling reaction.

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond at the vinylic position of the alkene. chemrxiv.orgnih.gov This reaction is a powerful tool for the synthesis of substituted styrenes and other vinylarenes.

| Alkene | Catalyst/Base System (Typical) | Product (General Structure) |

| Styrene | Pd(OAc)₂ / P(o-tolyl)₃ / Et₃N | 2,6-Difluoro-3-styrylbenzaldehyde |

| Methyl acrylate | PdCl₂(PPh₃)₂ / K₂CO₃ | Methyl 3-(3-formyl-2,4-difluorophenyl)acrylate |

| 1-Hexene | Pd(PPh₃)₄ / NaOAc | 3-(Hex-1-en-1-yl)-2,6-difluorobenzaldehyde |

This table illustrates potential products of the Heck coupling reaction.

Lithiation and Subsequent Electrophilic Quenching

Metal-halogen exchange, typically using an alkyllithium reagent like n-butyllithium, is a common method for converting an aryl bromide into a highly nucleophilic aryl lithium species. This intermediate can then be trapped with various electrophiles. However, the application of this method to this compound is complicated by the presence of the electrophilic aldehyde group.

Direct treatment of this compound with organometallic reagents such as Grignard or organolithium reagents preferentially leads to nucleophilic addition to the carbonyl group. For example, patents describe the reaction of this compound with methylmagnesium bromide, which results in the formation of 1-(3-bromo-2,6-difluorophenyl)ethanol google.comgoogle.comgoogleapis.com.

For a successful lithium-bromine exchange to occur at the C3 position, the aldehyde group would likely need to be protected first (e.g., as an acetal). Following protection, treatment with n-butyllithium at low temperatures (typically -78 °C) would generate the 2,6-difluoro-3-lithiobenzaldehyde derivative. This potent nucleophile could then react with a range of electrophiles (e.g., CO₂, alkyl halides, aldehydes) before deprotection to restore the aldehyde functionality. A related procedure is documented for the synthesis of this compound itself, where 1-bromo-2,4-difluorobenzene (B57218) is first lithiated via directed ortho-metalation and then quenched with N,N-dimethylformamide (DMF) to install the aldehyde group googleapis.com.

Nucleophilic Aromatic Substitution (SNAr) on Fluorinated Positions

The aromatic ring of this compound is rendered electron-deficient by the two fluorine atoms and, most significantly, by the strongly electron-withdrawing aldehyde group (-CHO). This electronic arrangement activates the ring for Nucleophilic Aromatic Substitution (SNAr). The aldehyde group, being ortho to the fluorine at the C2 position and meta to the fluorine at the C6 position, strongly activates the C2-fluorine for displacement by a nucleophile.

A documented example of this reactivity is the reaction of this compound with a sulfur nucleophile. In a specific patent example, the compound was heated with 2-methyl-2-propanethiol in the presence of potassium carbonate in a DMF solvent at 50 °C. This reaction resulted in the selective substitution of one of the fluorine atoms by the tert-butylthio group, demonstrating the viability of the SNAr pathway for derivatizing the fluorinated positions of the molecule google.com.

| Reactant 1 | Nucleophile | Base | Solvent | Conditions | Product | Ref. |

| This compound | 2-Methyl-2-propanethiol | K₂CO₃ | DMF | 50 °C, overnight | 3-Bromo-2-(tert-butylthio)-6-fluorobenzaldehyde | google.com |

Functional Group Interconversions of Bromine and Fluorine

The differential reactivity of the carbon-halogen bonds in this compound allows for selective transformations, which are crucial for stepwise synthetic strategies.

Selective Bromine Transformations in the Presence of Fluorine

The significant difference in bond strength and reactivity between the C-Br and C-F bonds is the cornerstone of selective transformations on polyhalogenated aromatic rings. The C-Br bond is weaker and more susceptible to oxidative addition by palladium(0) catalysts than the robust C-F bonds.

This selectivity is clearly demonstrated in palladium-catalyzed cross-coupling reactions. As detailed in the Stille coupling section (3.2.1.1), the reaction of this compound with an organostannane proceeds exclusively at the bromine position rsc.org. The palladium catalyst selectively inserts into the C-Br bond, initiating the catalytic cycle while leaving the C-F bonds untouched. This principle holds for other cross-coupling reactions like Suzuki-Miyaura, Heck, and Sonogashira, making the bromine atom a reliable and versatile handle for introducing a wide array of substituents onto the difluorinated benzaldehyde scaffold.

Manipulation of Fluorine Atoms for Further Functionalization

The fluorine atoms at the C2 and C6 positions of this compound are activated towards nucleophilic displacement. The aldehyde group, being a meta-director for electrophilic substitution, acts as an ortho- and para-director for nucleophilic attack, thereby enhancing the reactivity of the fluorine atoms. This activation facilitates the substitution of one or both fluorine atoms by a variety of nucleophiles, providing a versatile pathway for the synthesis of a wide range of derivatives.

In nucleophilic aromatic substitution, the rate of reaction is often dependent on the electronegativity of the halogen, with fluorine being the best leaving group among the halogens in this context. This is because the rate-determining step is the initial attack of the nucleophile on the carbon atom bearing the halogen. The high electronegativity of fluorine polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.

Research into the regioselectivity of SNAr reactions on similar polyhalogenated benzaldehydes has shown that substitution often occurs preferentially at the position ortho to the aldehyde group. This preference can be attributed to the stabilization of the Meisenheimer intermediate, a key negatively charged intermediate in the SNAr mechanism, by the adjacent electron-withdrawing aldehyde group. While specific studies on this compound are not extensively detailed in publicly available literature, the general principles of SNAr on activated polyfluoroarenes provide a strong indication of its reactivity.

The manipulation of the fluorine atoms in this compound allows for the introduction of various functional groups, leading to the creation of new molecular scaffolds. For instance, reactions with O-nucleophiles such as alkoxides or phenoxides can yield the corresponding ethers. Similarly, N-nucleophiles like primary or secondary amines can lead to the formation of substituted anilines. These derivatization reactions are crucial for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.

Below is a table summarizing potential nucleophilic aromatic substitution reactions on this compound based on established principles of SNAr chemistry.

| Nucleophile | Potential Product | Reaction Conditions | Reference |

|---|---|---|---|

| Sodium Methoxide (CH₃ONa) | 3-Bromo-2-fluoro-6-methoxybenzaldehyde | Typically in a polar aprotic solvent like DMF or DMSO at elevated temperatures. | General SNAr Principles |

| Phenol (in the presence of a base) | 3-Bromo-2-fluoro-6-phenoxybenzaldehyde | A base such as K₂CO₃ or NaH is used to deprotonate the phenol in a suitable solvent. | General SNAr Principles |

| Ammonia (NH₃) | 3-Bromo-2-amino-6-fluorobenzaldehyde | Reaction under pressure in a suitable solvent. | General SNAr Principles |

| Piperidine | 3-Bromo-2-fluoro-6-(piperidin-1-yl)benzaldehyde | Often carried out in a polar solvent, sometimes with the addition of a base to neutralize the liberated HF. | General SNAr Principles |

Applications of 3 Bromo 2,6 Difluorobenzaldehyde in Advanced Chemical Synthesis

Precursor in Medicinal Chemistry

The utility of 3-bromo-2,6-difluorobenzaldehyde as a precursor in medicinal chemistry is well-documented, with its incorporation into a range of biologically active molecules. The presence of the bromine and fluorine atoms can enhance the pharmacological profile of the resulting compounds by modulating their lipophilicity, metabolic stability, and binding interactions with biological targets.

Synthesis of Biologically Active Imidazoles

The imidazole (B134444) scaffold is a common feature in many pharmaceuticals due to its ability to engage in various biological interactions. This compound serves as a crucial starting material in the synthesis of substituted imidazoles. One common synthetic route is the multi-component reaction involving the condensation of an aldehyde, a 1,2-dicarbonyl compound, an amine, and an ammonium (B1175870) source, often referred to as the Radziszewski or Debus-Radziszewski synthesis. lupinepublishers.comnih.gov In this context, this compound provides the substituted phenyl group at one of the imidazole ring's carbon atoms.

In the quest for treatments for complex multifactorial diseases like Alzheimer's, the development of multitargeted therapeutic leads is a key strategy. Research has shown that this compound is a key reactant in the synthesis of multitargeted imidazoles with potential applications in neurodegenerative diseases. acs.org Specifically, it has been used to synthesize (E)-1-(3-bromo-2,6-difluorophenyl)-N-(4-chlorophenyl)methanimine, a precursor for more complex imidazole-based molecules. acs.org This imine is formed through the reaction of this compound with 4-chloroaniline. acs.org The resulting compounds are designed to interact with multiple biological targets involved in the pathology of the disease.

Role in Dopamine-β-hydroxylase Inhibitor Development

Dopamine-β-hydroxylase (DBH) is a critical enzyme in the biosynthesis of norepinephrine (B1679862) from dopamine. medchemexpress.comwikipedia.org Inhibition of DBH is a therapeutic strategy for managing conditions such as congestive heart failure and hypertension. nih.gov While direct synthesis of DBH inhibitors using this compound is not explicitly detailed in the provided search results, the synthesis of imidazole-based DBH inhibitors is a known approach. nih.gov Given that this compound is a precursor for biologically active imidazoles, it is a plausible and valuable intermediate in the development of novel DBH inhibitors. The general synthesis of imidazole-based structures often involves the condensation of an aldehyde, making this compound a relevant starting material for creating a library of potential DBH inhibitors for structure-activity relationship studies.

Intermediacy in IRE1 Small Molecule Inhibitor Synthesis

Inositol-requiring enzyme 1 (IRE1) is a key protein in the unfolded protein response, a cellular stress response implicated in various diseases, including cancer and metabolic disorders. The development of small molecule inhibitors of IRE1 is an active area of research. While the direct use of this compound in the synthesis of IRE1 inhibitors was not found in the provided search results, its potential as an intermediate can be inferred. The synthesis of various heterocyclic kinase inhibitors often utilizes substituted benzaldehydes as starting materials. The unique electronic properties conferred by the bromo and difluoro substituents on the phenyl ring of this compound make it an attractive building block for creating novel chemical entities to be screened for IRE1 inhibitory activity.

Derivatives for Neurodegenerative Disease Research

As mentioned, this compound is a precursor in the synthesis of multitargeted imidazoles for neurodegenerative diseases. acs.org The resulting derivatives are being investigated for their potential to address the complex nature of conditions like Alzheimer's disease. The synthesis of (E)-1-(3-bromo-2,6-difluorophenyl)-N-(4-chlorophenyl)methanimine from this compound is a key step in creating these complex molecules. acs.org The rationale behind using this specific aldehyde lies in the ability of the bromine and fluorine atoms to modulate the physicochemical properties of the final compounds, potentially leading to improved efficacy and pharmacokinetic profiles.

Intermediate in Materials Science

The application of this compound extends beyond medicinal chemistry into the realm of materials science. Its classification as a "building block" by chemical suppliers points to its utility in constructing larger, functional molecules for various material applications. bldpharm.com While specific examples of its use in materials science were not prominently featured in the search results, the presence of the reactive aldehyde group, coupled with the bromo and fluoro substituents, suggests its potential as a monomer or cross-linking agent in the synthesis of specialty polymers or as a precursor for advanced organic materials. The fluorine atoms can impart properties such as thermal stability and chemical resistance to the resulting materials.

Interactive Data Table: Synthesis of an Imidazole Precursor

The following table details the synthesis of a key intermediate derived from this compound, as described in scientific literature. acs.org

| Reactant 1 | Reactant 2 | Product | Yield |

| This compound | 4-Chloroaniline | (E)-1-(3-Bromo-2,6-difluorophenyl)-N-(4-chlorophenyl)methanimine | 98% |

Synthesis of Organic Light-Emitting Diode (OLED) Components

The development of efficient and stable materials for OLEDs is a major focus of materials science. The 2,6-difluorophenyl moiety is a known component in various OLED materials, particularly in the design of phosphorescent emitters.

Cyclometalated iridium(III) complexes are paramount in the field of OLEDs due to their ability to efficiently harvest both singlet and triplet excitons, leading to high quantum efficiencies. The ligands coordinated to the iridium center play a crucial role in tuning the emission color, efficiency, and stability of the complex. The synthesis of these ligands often involves the use of functionalized aromatic precursors.

Although direct synthetic routes employing this compound for specific cyclometalated iridium(III) complexes are not extensively documented, its structure suggests a potential pathway. The aldehyde group can be converted into a pyridyl or other nitrogen-containing heterocycle, which can then act as the N-donor in a C^N cyclometalating ligand. The bromo- and difluoro-substituents on the phenyl ring would then be incorporated into the final complex, influencing its electronic properties.

Achieving stable and efficient deep-blue phosphorescence is a significant challenge in OLED technology. The introduction of fluorine atoms into the ligands of iridium complexes is a well-established strategy to raise the triplet energy level, thereby shifting the emission towards the blue region of the spectrum. This is attributed to the strong electron-withdrawing nature of fluorine, which lowers the energy of the highest occupied molecular orbital (HOMO) of the complex.

Precursor for Polymer Science and Electronic Materials

The aldehyde functionality of this compound allows for its participation in various polymerization reactions, such as condensation polymerization. The resulting polymers would incorporate the bromo-difluoro-phenylene unit into their backbone, which could impart desirable properties for electronic applications, including thermal stability and specific electronic characteristics due to the presence of the fluorine and bromine atoms. The bromine atom, in particular, could serve as a site for post-polymerization modification, allowing for the grafting of other functional groups.

Synthesis of Agrochemicals and Specialty Chemicals

Halogenated benzaldehydes are important intermediates in the synthesis of various agrochemicals. For example, the related compound 2,6-difluorobenzaldehyde (B1295200) is a known precursor in the synthesis of the fungicide oxathiapiprolin. The synthetic utility of this compound in this sector is plausible, with the bromine atom offering an additional site for chemical modification to develop new and potentially more effective active ingredients. A patent for the synthesis of the related compound 3-bromo-4-fluorobenzaldehyde (B1265969) indicates its use as a pesticide and medical intermediate, further suggesting the potential of bromo-fluorinated benzaldehydes in this field. google.com

Applications in Advanced Fine Chemical Production

In the realm of fine chemical production, this compound serves as a versatile building block. The aldehyde group can undergo a wide range of chemical transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in various carbon-carbon bond-forming reactions like the Wittig or Grignard reactions. The bromine atom is amenable to substitution or cross-coupling reactions, such as the Suzuki or Heck reactions, allowing for the introduction of diverse substituents. This multi-functionality enables the synthesis of a wide array of complex organic molecules that can be used as intermediates in the pharmaceutical and specialty chemical industries.

Spectroscopic and Analytical Characterization Methodologies for Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of individual atoms, allowing for the mapping of the carbon-hydrogen framework and the identification of neighboring atoms.

Proton (¹H) NMR spectroscopy provides information on the number, environment, and spatial arrangement of hydrogen atoms in a molecule. In the case of a derivative like 4-Bromo-2,6-difluorobenzaldehyde, the aromatic protons typically appear as a doublet of doublets in the ¹H NMR spectrum, with chemical shifts (δ) observed between 7.2 and 7.4 ppm. chemicalbook.com The aldehyde proton, being significantly deshielded, resonates further downfield as a singlet, typically in the range of 11.0 to 11.5 ppm. chemicalbook.com The specific chemical shifts and coupling constants (J) are crucial for confirming the substitution pattern on the aromatic ring.

Table 1: Representative ¹H NMR Data for a 3-Bromo-2,6-difluorobenzaldehyde Derivative

| Proton | Chemical Shift (δ) ppm | Multiplicity |

| Aldehyde (-CHO) | 11.0-11.5 | Singlet |

| Aromatic (Ar-H) | 7.2-7.4 | Doublet of Doublets |

Note: Data is representative and may vary based on the specific derivative and solvent used.

For fluorinated compounds, fluorine-19 (¹⁹F) NMR spectroscopy is a powerful and highly sensitive technique. It provides direct information about the chemical environment of the fluorine atoms. In derivatives of this compound, the two fluorine atoms are in different environments relative to the bromo and aldehyde groups, which would likely result in two distinct signals in the ¹⁹F NMR spectrum. The chemical shifts and any observed fluorine-fluorine or fluorine-proton coupling would provide definitive evidence for the substitution pattern on the benzene (B151609) ring.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to four or more decimal places. This precision allows for the determination of the elemental formula of a molecule, as the exact mass is unique to a specific combination of atoms. For a derivative of this compound, HRMS would be used to confirm the presence of bromine and the correct number of carbon, hydrogen, fluorine, and oxygen atoms, thereby validating the identity of the synthesized compound. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. copernicus.org

Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry is a soft ionization technique coupled with a high-resolution mass analyzer. embrapa.brresearchgate.net ESI is particularly useful for polar and thermally labile molecules, as it transfers ions from solution to the gas phase with minimal fragmentation. embrapa.br The TOF analyzer then separates these ions based on their time of flight to the detector, which is proportional to their mass-to-charge ratio. iaea.org This combination allows for the accurate determination of the molecular weight of the parent ion. researchgate.net For derivatives of this compound, ESI-TOF would be employed to obtain the mass of the intact molecule, often observed as a protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺. nih.gov The high resolving power of the TOF analyzer further aids in confirming the elemental composition. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For derivatives of this compound, the IR spectrum provides diagnostic absorption bands that confirm the presence of the aldehyde group, the aromatic ring, and the carbon-halogen bonds.

The most prominent signal in the IR spectrum of an aromatic aldehyde is the strong C=O stretching vibration of the carbonyl group. docbrown.inforesearchgate.net For aromatic aldehydes where the carbonyl group is conjugated with the benzene ring, this peak typically appears around 1705 cm⁻¹. libretexts.orgpressbooks.pub Saturated aldehydes, by contrast, show this absorption at a higher wavenumber, near 1730 cm⁻¹. libretexts.orgpressbooks.pub

Aldehydes are also distinguished by characteristic C-H stretching absorptions for the aldehydic proton. pressbooks.pub These usually manifest as two distinct, though sometimes weak, bands between 2700–2760 cm⁻¹ and 2800–2860 cm⁻¹. pressbooks.publibretexts.org The presence of the lower frequency band is a particularly useful indicator for distinguishing aldehydes from ketones. pressbooks.publibretexts.org

Table 1: Characteristic IR Absorption Frequencies for Substituted Benzaldehydes

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity | Reference |

| Aldehyde C=O | Stretch (Conjugated) | 1705 | Strong | libretexts.orgpressbooks.pub |

| Aldehyde C-H | Stretch | 2700-2760 & 2800-2860 | Weak to Medium | pressbooks.publibretexts.org |

| Aromatic C-H | Stretch | 3000-3100 | Weak | docbrown.infolibretexts.org |

| Aromatic C=C | Ring Stretch | 1450-1600 | Medium | docbrown.infolibretexts.org |

X-ray Crystallography for Structural Elucidation

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure and its arrangement in the solid state. This technique is invaluable for elucidating the precise bond lengths, bond angles, and intermolecular interactions of this compound derivatives.

Studies on halogenated benzaldehyde (B42025) derivatives reveal that their crystal packing is often governed by a combination of weak intermolecular forces. nih.gov These can include C–H⋯O hydrogen bonds, where the aldehyde group acts as an acceptor, as well as π–π stacking and halogen bonding interactions. nih.gov For instance, in the crystal structures of 4-chlorobenzaldehyde (B46862) and 4-bromobenzaldehyde, the formyl groups are nearly coplanar with the phenyl rings, a conformation that facilitates stabilization through C–H⋯O interactions. researchgate.net

The presence and nature of substituents on the aromatic ring significantly influence the resulting crystal packing. nih.gov In some halogenated structures, type I halogen⋯halogen interactions, such as Cl⋯Cl or Br⋯Br contacts, play a crucial role in consolidating the supramolecular assembly. nih.gov The analysis of crystal structures of various bromo-derivatives has provided a deeper understanding of their molecular conformations and intermolecular contacts. semanticscholar.org

Table 2: Representative Crystallographic Data for Halogenated Benzaldehyde Derivatives

| Compound | Crystal System | Space Group | Key Intermolecular Interactions | Reference |

| 4-Bromobenzaldehyde | Monoclinic | P2₁/c | C-H···O hydrogen bonds | researchgate.net |

| 2-Bromo-4-methylbenzaldehyde | - | - | π-stacking, van der Waals forces | iucr.org |

| Dichlorobenzaldehyde Derivatives | - | - | C–H⋯O, C–H⋯π, π–π, Halogen bonds | nih.gov |

Chromatographic Techniques for Purity and Reaction Monitoring

Chromatographic methods are essential for separating components of a mixture, allowing for the assessment of product purity and the monitoring of reaction progress. For derivatives of this compound, HPLC, UPLC, and GC-MS are the most relevant techniques.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile organic compounds, including aromatic aldehydes. nih.gov In a typical setup for analyzing aldehyde derivatives, a reversed-phase column, such as a C18 column, is used. waters.com The separation is achieved by eluting the sample with a mobile phase, commonly a mixture of acetonitrile (B52724) and water. waters.com

The detection of aromatic aldehydes is often performed using a UV detector, as the conjugated system of the benzene ring and carbonyl group absorbs UV light effectively. waters.com HPLC methods can be developed to separate the target compound from starting materials, by-products, and other impurities, making it an indispensable tool for quality control in chemical synthesis. nih.govwaters.com The analysis of various aldehydes, including aromatic ones, often involves derivatization to enhance detection sensitivity, followed by HPLC separation. nih.govacs.org

Table 3: Typical HPLC Parameters for Aromatic Aldehyde Analysis

| Parameter | Typical Setting | Purpose | Reference |

| Column | Reversed-Phase C18 | Stationary phase for separation based on polarity. | waters.com |

| Mobile Phase | Acetonitrile/Water mixture | Eluent to carry the sample through the column. | waters.com |

| Detection | UV Spectrophotometry | Quantifies the compound based on UV absorbance. | waters.com |

| Analysis Time | < 25 minutes | Varies depending on the specific method and separation required. | waters.com |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering much faster analysis times and superior resolution. biomedres.us This is achieved by using columns packed with smaller sub-2 µm particles, which requires a specialized system capable of handling very high back pressures. waters.combiomedres.us

The primary advantages of UPLC are a dramatic reduction in analysis time and solvent consumption, leading to higher throughput and more cost-effective operation. biomedres.us For instance, a separation that might take 40 minutes using a conventional HPLC method could potentially be completed in under 7 minutes with UPLC, without sacrificing resolution. waters.comwaters.com This makes UPLC exceptionally well-suited for the demanding tasks of impurity profiling and degradation product analysis in pharmaceutical development and manufacturing, where speed and sensitivity are critical. waters.commdpi.com The technique is widely used for analyzing active pharmaceutical ingredients and their impurities. nih.gov

Table 4: Comparison of HPLC and UPLC for Pharmaceutical Intermediate Analysis

| Feature | HPLC | UPLC | Reference |

| Particle Size | 3.5 - 5 µm | < 2 µm | waters.com |

| System Pressure | Standard | High (up to 100 MPa) | biomedres.us |

| Analysis Time | Longer (e.g., >30 min) | Shorter (e.g., <10 min) | biomedres.uswaters.com |

| Resolution | Good | Higher | waters.com |

| Solvent Consumption | Higher | Lower | biomedres.us |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method for separating and identifying volatile and semi-volatile organic compounds. chromatographyonline.com It is particularly effective for the analysis of halogenated organic compounds. oup.comacs.org In this technique, the sample is first vaporized and separated based on its boiling point and interactions with a capillary column in the gas chromatograph. uzh.ch The separated components then enter the mass spectrometer, where they are ionized and fragmented.

The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for highly confident identification of the compound. acs.org For halogenated compounds like derivatives of this compound, the isotopic patterns of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine provide clear diagnostic information in the mass spectrum. acs.org GC-MS is widely used for detecting halogenated pollutants in environmental samples and can be adapted for monitoring reaction mixtures and assessing the purity of volatile synthetic intermediates. acs.orgrestek.com

Table 5: GC-MS Parameters for Halogenated Compound Analysis

| Parameter | Description | Purpose | Reference |

| GC Column | Fused Silica Capillary Column | Separates volatile compounds based on boiling point and polarity. | uzh.ch |

| Carrier Gas | Helium or Hydrogen | Mobile phase that carries the sample through the column. | acs.org |

| Ionization Mode | Electron Ionization (EI) | Fragments the analyte molecules in a reproducible way for identification. | - |

| Detector | Mass Spectrometer (MS) | Separates ions by their mass-to-charge ratio, providing structural information. | chromatographyonline.com |

| Derivatization | Often used for non-volatile analytes | Increases volatility to make compounds suitable for GC analysis. | uzh.ch |

Computational Chemistry and Theoretical Investigations

Molecular Modeling and Conformational Analysis of Derivatives

Molecular modeling of 3-Bromo-2,6-difluorobenzaldehyde and its derivatives is a critical step in understanding their three-dimensional structures and conformational preferences. The conformation of a molecule, which describes the spatial arrangement of its atoms, can significantly influence its physical, chemical, and biological properties.

Conformational analysis of derivatives of this compound would typically involve computational methods such as molecular mechanics (MM) or quantum mechanics (QM). These methods are used to calculate the potential energy of the molecule as a function of the rotation around its single bonds. For instance, the rotation of the aldehyde group (-CHO) relative to the benzene (B151609) ring is a key conformational feature. The presence of bulky and electronegative fluorine atoms at the ortho positions (2 and 6) can impose significant steric hindrance, influencing the preferred orientation of the aldehyde group.

A typical conformational analysis would involve a potential energy scan, where the dihedral angle of the C-C bond connecting the aldehyde group to the aromatic ring is systematically varied, and the energy of each resulting conformation is calculated. The results of such an analysis would reveal the most stable conformers (those with the lowest energy) and the energy barriers between them.

Table 1: Illustrative Conformational Energy Profile for a Hypothetical Derivative

| Dihedral Angle (Ring-C-C=O) (degrees) | Relative Energy (kcal/mol) |

| 0 | 2.5 |

| 30 | 1.8 |

| 60 | 0.5 |

| 90 | 0.0 (Global Minimum) |

| 120 | 0.6 |

| 150 | 2.0 |

| 180 | 3.0 (Local Maximum) |

This table presents a hypothetical energy profile for a derivative of this compound, illustrating how computational methods can identify the most stable conformations.

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of this compound. These calculations provide detailed information about the distribution of electrons within the molecule, which governs its reactivity and spectroscopic properties.

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

For this compound, the electronegative fluorine and bromine atoms, along with the carbonyl group, significantly influence the electronic landscape of the benzene ring. DFT calculations can precisely map the electron density, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is crucial for predicting how the molecule will interact with other reagents.

Furthermore, these calculations can predict various spectroscopic properties, such as NMR chemical shifts and vibrational frequencies (IR and Raman). Comparing these predicted spectra with experimental data can help to confirm the structure of the molecule and validate the computational model. Although specific DFT studies on this compound are sparse, the methodology is widely applied to similar halogenated benzaldehydes researchgate.net.

Table 2: Hypothetical Electronic Properties of this compound (Calculated using DFT)

| Property | Value |

| HOMO Energy | -7.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 3.5 D |

This table provides hypothetical DFT-calculated electronic properties for this compound, which are important for understanding its reactivity.

Prediction of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the most likely reaction pathway, including the structures of intermediates and transition states.

A common reaction type for this molecule is nucleophilic aromatic substitution, where a nucleophile replaces one of the substituents on the aromatic ring. The fluorine atoms, being good leaving groups, are likely sites for such reactions. Theoretical calculations can be used to model the approach of a nucleophile to the ring, the formation of a Meisenheimer complex (a key intermediate in many SNAr reactions), and the subsequent departure of the leaving group.

The energy of the transition state, which is the highest energy point along the reaction coordinate, determines the activation energy and thus the rate of the reaction. By calculating the energies of different possible transition states, it is possible to predict which reaction pathway is favored. These predictions can guide the design of synthetic routes and help to optimize reaction conditions. While specific mechanistic studies on this compound are not widely published, the general principles of computational reaction mechanism prediction are well-established and routinely applied in organic chemistry.

Structure-Activity Relationship (SAR) Studies for Biological Applications

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. For derivatives of this compound, computational methods can play a significant role in establishing these relationships, particularly in the context of drug design.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the biological activity of a series of compounds with their physicochemical properties, which can be calculated computationally. These properties, known as molecular descriptors, can include electronic parameters (such as atomic charges and dipole moments), steric parameters (such as molecular volume and surface area), and hydrophobic parameters (such as the logarithm of the partition coefficient, logP).

By developing a QSAR model for a series of derivatives of this compound, researchers can predict the biological activity of new, unsynthesized compounds. This allows for the rational design of more potent and selective drug candidates. For example, if a QSAR model indicates that a particular region of the molecule requires a bulky, hydrophobic substituent for optimal activity, chemists can focus their synthetic efforts on compounds with these features.

Molecular docking is another powerful computational technique used in SAR studies. It predicts the preferred binding mode of a ligand (in this case, a derivative of this compound) to the active site of a biological target, such as an enzyme or a receptor. The results of docking studies can provide detailed insights into the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that are important for binding. This information is invaluable for designing new molecules with improved binding affinity and, consequently, enhanced biological activity. While specific SAR studies on this compound are not extensively documented, the methodologies are widely used in the development of new therapeutic agents, including kinase inhibitors unibl.orgnih.gov. The inclusion of a bromine atom can also be a strategic element in drug design, influencing factors like binding affinity and metabolic stability ump.edu.pl.

Patent Landscape and Intellectual Property Analysis

Review of Patents Claiming 3-Bromo-2,6-difluorobenzaldehyde as an Intermediate

A review of the patent landscape reveals that this compound is a critical building block in the synthesis of a variety of complex molecules with potential therapeutic applications. Its utility as an intermediate is claimed in several patents, where it serves as a starting material for the construction of larger, pharmacologically active compounds.

Notably, its presence is documented in the synthesis of sultam derivatives, which have shown cytotoxic activity and are being explored for their potential in treating proliferative diseases such as cancer. google.com.na In this context, the aldehyde functional group of this compound is typically modified or used in condensation reactions to build the core structure of the final active molecule.

Another significant area where this compound is used as an intermediate is in the development of inhibitors for enzymes such as dopamine-β-hydroxylase. google.com These inhibitors have potential applications in treating a range of neurological and psychiatric disorders. Furthermore, patents disclose the use of this compound in the preparation of polysubstituted 2-aryl-6-phenylimidazo[1,2-a]pyridine derivatives. These derivatives are being investigated for their therapeutic potential in diseases involving Nurr-1 nuclear receptors.

The following interactive table summarizes key patents that feature this compound as a crucial intermediate.

| Patent/Application Number | Assignee | Therapeutic Area/Application | Role of this compound |

|---|---|---|---|

| US20110124686A1 | F. Hoffmann-La Roche AG | Oncology (Cytotoxic Agents) | Intermediate in the synthesis of sultam derivatives. google.com.na |

| WO2018056854A1 | BIAL - Portela & Cª, S.A. | Neurology/Psychiatry (Dopamine-β-hydroxylase Inhibitors) | Starting material for the synthesis of dopamine-β-hydroxylase inhibitors. google.com |

| US8507520B2 | Sanofi | Inflammatory/Metabolic Diseases (Nurr-1 Nuclear Receptor Modulators) | Intermediate for the preparation of polysubstituted 2-aryl-6-phenylimidazo[1,2-a]pyridine derivatives. |

| WO2019021208A1 | University College Cardiff Consultants Ltd. | Neurodegenerative Diseases (PERK Inhibitors) | Key intermediate in the synthesis of indazole derivatives. google.com |

| WO2011100502A1 | Plexxikon Inc. | Oncology | Intermediate in the synthesis of 7-aminofuropyridine derivatives. google.com |

Patent Applications for Novel Derivatives and Their Applications

The versatility of this compound as a scaffold is further highlighted by numerous patent applications for novel derivatives with a wide range of potential applications. These applications often target complex diseases and underscore the importance of this compound in medicinal chemistry and drug discovery.

For instance, recent patent filings describe the synthesis of novel indazole derivatives from this compound that act as PERK (Protein kinase R-like endoplasmic reticulum kinase) inhibitors. google.com These inhibitors are being investigated for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. google.com The unique substitution pattern of the benzaldehyde (B42025) is crucial for achieving the desired biological activity in the final compounds.

Another area of active research involves the use of this compound to create 7-aminofuropyridine derivatives for the treatment of cancer. google.com These derivatives are designed to inhibit specific cellular signaling pathways that are dysregulated in cancer cells. The patent literature suggests that the bromo and fluoro substituents on the phenyl ring play a key role in the binding of these derivatives to their biological targets.

The table below provides an overview of recent patent applications for novel derivatives of this compound and their intended applications.

| Application Number | Applicant | Novel Derivative Class | Potential Application |

|---|---|---|---|

| WO2019021208A1 | University College Cardiff Consultants Ltd. | Indazole derivatives | Treatment of neurodegenerative diseases (PERK inhibitors). google.com |

| WO2011100502A1 | Plexxikon Inc. | 7-aminofuropyridine derivatives | Treatment of cancer. google.com |

| US20110124686A1 | F. Hoffmann-La Roche AG | Sultam derivatives | Treatment of proliferative disorders. google.com.na |

| WO2018056854A1 | BIAL - Portela & Cª, S.A. | Novel dopamine-β-hydroxylase inhibitors | Treatment of cardiovascular and neurological disorders. google.com |

Freedom to Operate (FTO) Analysis for Research and Development

A Freedom to Operate (FTO) analysis is a critical step in the research and development of any new chemical entity or process. For this compound, such an analysis would involve a thorough review of the existing patent landscape to assess the risk of infringing on the intellectual property rights of others.

The primary consideration for an FTO analysis would be the patents that claim the use of this compound as an intermediate in the synthesis of specific classes of compounds. As highlighted in the preceding sections, several patents cover the synthesis of therapeutic agents starting from this benzaldehyde derivative. google.com.nagoogle.comgoogle.comgoogle.com Any commercial development of a new drug that uses this compound as a starting material would need to carefully consider the claims of these existing patents.

The scope of the patent claims is a crucial factor. For example, a patent might claim a broad class of compounds synthesized from this compound, or it might be limited to a more specific set of derivatives. If a new derivative falls within the scope of an existing patent's claims, its development and commercialization could be blocked.

Furthermore, the method of synthesis itself could be subject to patent protection. While the synthesis of this compound has been described in the literature, specific, optimized, or industrially scalable processes may be patented. Researchers and companies would need to ensure that their method of producing or sourcing the compound does not infringe on any process patents.

It is also important to consider the geographic scope of patent protection. A patent granted in one country does not automatically confer rights in another. Therefore, an FTO analysis must be conducted on a country-by-country basis, depending on the intended markets for the final product.

Future Research Directions and Emerging Applications

Exploration of New Synthetic Pathways

The synthesis of 3-Bromo-2,6-difluorobenzaldehyde is an area ripe for innovation, with current research leaning towards more efficient and selective methodologies. The primary precursor, 1-bromo-3,5-difluorobenzene, can be synthesized through methods such as the bromination of 3,5-difluorobenzene or via a Sandmeyer reaction starting from 3,5-difluoroaniline nbinno.comgoogle.com. The subsequent introduction of the aldehyde group is a critical step where new pathways are being explored.

Future research is likely to focus on moving beyond traditional, and often harsh, synthetic conditions. One promising avenue is the application of directed ortho-metalation. This strategy would involve the selective deprotonation of 1-bromo-3,5-difluorobenzene at one of the positions adjacent to a fluorine atom using a strong lithium amide base, followed by quenching the resulting organolithium species with an electrophilic formylating agent like N,N-dimethylformamide (DMF).

Furthermore, modern catalytic systems present a significant opportunity. The development of palladium-catalyzed formylation reactions, which can utilize formic acid or its derivatives as a carbonyl source, could provide a more direct and atom-economical route to this compound from its aryl halide precursor researchgate.net. These advanced catalytic methods often offer milder reaction conditions and higher functional group tolerance compared to classical organolithium-based approaches.

| Synthetic Approach | Description | Potential Advantages | Key Reagents |

| Directed ortho-Metalation | Sequential deprotonation and formylation of 1-bromo-3,5-difluorobenzene. | High regioselectivity. | Lithium Amide Base, DMF |

| Palladium-Catalyzed Formylation | Direct introduction of an aldehyde group using a palladium catalyst. | Milder conditions, better functional group tolerance. | Palladium Catalyst, CO source (e.g., Formic Acid) |

Discovery of Novel Derivatized Compounds with Enhanced Properties

The true potential of this compound lies in its capacity as a scaffold for creating a diverse library of novel derivatives. Its two primary reactive sites, the aldehyde and the bromo group, can be independently or sequentially modified to tune the final molecule's properties for specific applications.

The aldehyde functionality serves as a gateway to a vast array of chemical transformations. Drawing parallels from the reactivity of the closely related 2,6-difluorobenzaldehyde (B1295200), future research will likely involve Wittig reactions to form substituted alkenes, reductive aminations to produce secondary and tertiary amines, and condensation reactions with various nucleophiles to construct complex heterocyclic systems such as benzimidazoles and thiouracils sigmaaldrich.comscientificlabs.co.uksigmaaldrich.com.

Simultaneously, the bromine atom acts as a crucial handle for modern cross-coupling reactions. It is well-established that the 1-bromo-3,5-difluorobenzene core readily participates in Suzuki, Heck, and Sonogashira couplings to form new carbon-carbon bonds nbinno.com. Applying these methodologies to this compound will enable the introduction of a wide range of aryl, alkyl, and alkynyl substituents. Moreover, advanced copper-catalyzed C-C coupling reactions offer pathways to create novel aromatic amides from bromo-difluoro precursors, a strategy with significant relevance in medicinal chemistry mdpi.com.

| Reaction Type | Reactive Site | Potential Products | Emerging Application Areas |

| Wittig Olefination | Aldehyde | Substituted Alkenes | Materials Science, Agrochemicals |

| Reductive Amination | Aldehyde | Substituted Amines | Pharmaceuticals, Catalysis |

| Cyclocondensation | Aldehyde | Heterocyclic Compounds | Medicinal Chemistry, Dyes |

| Suzuki Coupling | Bromo Group | Biaryl Compounds | Organic Electronics, Pharmaceuticals |

| Sonogashira Coupling | Bromo Group | Aryl Alkynes | Functional Materials, Molecular Wires |

| Buchwald-Hartwig Amination | Bromo Group | Aryl Amines | Medicinal Chemistry, Organic Light-Emitting Diodes (OLEDs) |

Advanced Applications in Drug Discovery and Development